trans-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride
Overview
Description
Trans-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a piperidine derivative that is widely used in the pharmaceutical industry due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Scientific Research Applications
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used for the treatment of cancer cells, microbes, and various disorders in the human body .
Synthesis of Pyrazole Derivatives
The compound has also been used in the synthesis of pyrazole derivatives, which are effective PDE4 inhibitors for treating anti-inflammatory diseases .
Synthesis of Natural Products
The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Synthesis of Biotin
Tert-butyl (4 R)-4- (methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of the natural product Biotin, can be synthesized from this compound . Biotin is a water-soluble vitamin involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .
Synthesis of Alkaloids
The compound can be used in the synthesis of alkaloids, which are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms . Alkaloids have a wide range of pharmacological activities including antimalarial, antiasthma, anticancer, cholinomimetic, vasodilatory, antiarrhythmic, analgesic, antibacterial, and antihyperglycemic activities .
Synthesis of Enantiopure Derivatives
The compound can be used in the synthesis of enantiopure derivatives, which are molecules that are non-superposable on their mirror images . These molecules are important in the field of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of chiral, broad-spectrum antimicrobial 7-substituted piperidinylamino-diarylpyrimidine (pdapy) derivatives , which are potent HIV-1 non-nucleoside reverse transcriptase inhibitors . Therefore, it’s possible that this compound may also target the HIV-1 reverse transcriptase enzyme.
properties
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRKUDHNJGUHRE-VTLYIQCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1609396-28-2 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R,4R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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